molecular formula C11H10N2O B13516901 4-amino-1-phenylpyridin-2(1H)-one

4-amino-1-phenylpyridin-2(1H)-one

Cat. No.: B13516901
M. Wt: 186.21 g/mol
InChI Key: UIHGAGBMEXCYBJ-UHFFFAOYSA-N
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Description

4-amino-1-phenylpyridin-2(1H)-one is an organic compound with a pyridine ring substituted with an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-phenylpyridin-2(1H)-one typically involves the reaction of 4-chloro-1-phenylpyridin-2(1H)-one with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

4-amino-1-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-1-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

4-amino-1-phenylpyridin-2(1H)-one can be compared with other similar compounds, such as:

    4-amino-1-phenylpyridin-3(1H)-one: Differing in the position of the amino group.

    4-amino-1-phenylpyridin-4(1H)-one: Differing in the position of the amino group.

    4-amino-1-phenylpyridin-5(1H)-one: Differing in the position of the amino group.

These compounds may have similar chemical properties but can exhibit different biological activities or applications due to the positional differences of the amino group.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-amino-1-phenylpyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H,12H2

InChI Key

UIHGAGBMEXCYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=CC2=O)N

Origin of Product

United States

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